The compound 4-Bromo-8-methoxyquinoline (BMOQ) is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their diverse biological activities and their potential use in therapeutic agents. The presence of bromine and methoxy groups on the quinoline nucleus can significantly alter the compound's chemical properties and biological activities.
Several synthetic routes for 4-Bromo-8-methoxyquinoline have been reported. One approach involves the direct bromination of 8-methoxyquinoline. [] This method leverages the electrophilic aromatic substitution mechanism, where the bromine acts as an electrophile, attacking the electron-rich quinoline ring. The regioselectivity of the bromination reaction is crucial to obtain the desired 4-bromo isomer.
Another method involves multi-step synthesis starting from readily available precursors like 2-anisidine. [] This route might involve condensation, cyclization, hydrolysis, decarboxylation, and finally, halogenation to introduce the bromine atom. Optimization of each step is crucial to achieve a good overall yield.
The molecular structure of 4-Bromo-8-methoxyquinoline has been investigated using single-crystal X-ray diffraction analysis. [] This technique reveals the three-dimensional arrangement of atoms within the molecule and provides valuable insights into its structural features. The study revealed that the non-hydrogen atoms in 4-Bromo-8-methoxyquinoline lie essentially in the same plane. []
4-Bromo-8-methoxyquinoline serves as a versatile building block for synthesizing diversely substituted quinoline derivatives. The bromine atom at the 4-position is susceptible to nucleophilic substitution reactions, enabling the introduction of various functional groups at this position. [] This reactivity opens up possibilities for creating a library of compounds with potentially diverse biological activities.
In medicinal chemistry, BMOQ derivatives have been synthesized as key intermediates for drugs such as vandetanib, which antagonizes VEGFR and EGFR4. The modification of the quinoline structure has been crucial in developing tyrosine kinase inhibitors with high potency and selectivity. The steep structure-activity relationship observed in these derivatives underscores the importance of precise structural modifications for achieving desired biological effects1.
BMOQ derivatives like BHQ have been explored as photoremovable protecting groups for the regulation of biological effectors with light, particularly using two-photon excitation. This application is significant in studying cell physiology and controlling the action of biological molecules in real-time within living tissues2.
In the field of organic synthesis, BMOQ derivatives have been utilized in the synthesis of highly functionalized compounds. For instance, the synthesis of 4-bromo-1,2-dihydroisoquinolines involves the formation of a bromonium ylide intermediate, showcasing the versatility of BMOQ derivatives in complex chemical reactions3.
The study of 8-aminoquinoline drugs, which are structurally related to BMOQ, has provided insights into the mechanism of methemoglobinemia, a condition where hemoglobin is oxidized, reducing its oxygen-carrying capacity. This research has implications for the design of safer antimalarial drugs and understanding the biochemical pathways involved in drug-induced hemotoxicity5.
The mechanism of action of BMOQ derivatives can be quite complex, as demonstrated by the potent inhibition of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) by 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). This compound binds competitively at the ATP site of the EGFR, with structure-activity relationships indicating steep variations in inhibitory potency among analogues. Some derivatives exhibit "supra-additive" effects, suggesting that they may induce conformational changes in the receptor upon binding1. Additionally, the photolysis of 8-Bromo-7-hydroxyquinoline (BHQ) through a solvent-assisted photoheterolysis mechanism has been proposed, which is relevant for the release of bioactive molecules in physiological studies2.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6